didanosine - 121154-53-8

didanosine

Catalog Number: EVT-1510398
CAS Number: 121154-53-8
Molecular Formula: C9H16O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Didanosine is classified under the category of nucleoside reverse transcriptase inhibitors (NRTIs). These compounds mimic the natural nucleosides that are essential for viral DNA synthesis, thereby disrupting the replication process of HIV. Didanosine is derived from 2'-deoxyinosine through a series of chemical modifications that enhance its antiviral properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of didanosine can be achieved through several methods, with two primary routes being highlighted:

  1. Catalytic Hydrogenation: This method involves the catalytic hydrogenation of a protected precursor compound followed by the removal of protective groups. The reaction typically utilizes Raney nickel as a catalyst under standard pressure and temperature conditions .
  2. Enzymatic Synthesis: Didanosine can also be produced enzymatically by deamination of 2',3'-dideoxyadenosine using adenosine deaminase. This method allows for a more selective and potentially less toxic synthesis route .

In both methods, purification techniques such as recrystallization from solvents like methanol are employed to achieve high purity levels of the final product .

Molecular Structure Analysis

Structure and Data

Didanosine possesses a molecular formula of C_10H_12N_4O_3 and a molecular weight of approximately 236.23 g/mol. Its structure features a purine base (inosine) with two hydroxyl groups at the 2' and 3' positions, which are critical for its function as an NRTI. The compound's stereochemistry is significant, with specific spatial arrangements contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Didanosine undergoes various chemical reactions that can affect its stability and efficacy:

  • Hydrolysis: Didanosine is sensitive to acidic conditions, leading to rapid hydrolysis into hypoxanthine and 2',3'-dideoxyribose when exposed to pH levels below 3. This reaction occurs within minutes at physiological temperatures, which poses challenges for formulation stability .
  • Prodrug Formation: To enhance its bioavailability and reduce gastrointestinal side effects, several prodrugs of didanosine have been synthesized. These prodrugs are designed to improve absorption and release didanosine upon metabolic conversion in the body .
Mechanism of Action

Process and Data

Didanosine exerts its antiviral effects by mimicking natural nucleotides, thereby incorporating itself into the viral DNA during replication. As a chain terminator, it prevents further elongation of the viral DNA strand by inhibiting the activity of reverse transcriptase. This mechanism effectively halts viral replication, reducing viral load in infected individuals .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Didanosine is soluble in water (27.3 mg/mL at 25 °C) and dimethyl sulfoxide but shows limited solubility in ethanol and methanol. It is insoluble in chloroform .
  • Stability: The compound is stable under neutral or slightly alkaline conditions but degrades rapidly under acidic conditions.

Chemical Properties

  • Dissociation Constant: The pKa value for didanosine is approximately 9.13, indicating its weakly basic nature.
  • Optical Rotation: The specific optical rotation can provide insights into its stereochemistry and purity levels during analysis .
Applications

Didanosine has been primarily used in clinical settings as part of antiretroviral therapy for HIV/AIDS patients. Its effectiveness has been demonstrated in various studies, leading to its inclusion in combination therapies aimed at reducing viral resistance and improving patient outcomes. Additionally, ongoing research explores its potential use in other viral infections or as a template for developing new antiviral agents through structural modifications .

Molecular Pharmacology of Didanosine: Mechanisms of Reverse Transcriptase Inhibition

Structural Determinants of Nucleoside Analogue Activity in HIV-1 Reverse Transcriptase Binding

Didanosine (2',3'-dideoxyinosine, ddI) belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretrovirals. Its active metabolite, dideoxyadenosine triphosphate (ddATP), competes with endogenous deoxyadenosine triphosphate (dATP) at the HIV-1 reverse transcriptase (RT) catalytic site. The RT enzyme is a heterodimer comprising p66 and p51 subunits, with the p66 subunit containing the polymerase active site organized into fingers, palm, and thumb subdomains [1] [8].

Structural analyses reveal that ddATP binding exploits conserved interactions within the nucleotide-binding pocket:

  • The adenine ring forms hydrogen bonds with residues K65 and R72 in the fingers subdomain
  • The dideoxyribose sugar lacks the 3'-hydroxyl group, preventing phosphodiester bond formation
  • The triphosphate moiety coordinates Mg²⁺ ions essential for catalytic activity [1]

Crystallographic studies demonstrate that NRTI binding induces distinct conformational changes in RT. Unlike natural nucleotides that trigger a fingers-closed conformation, ddATP maintains RT in a partially open state, reducing translocation efficiency after incorporation. This "jamming" effect specifically inhibits the translocation step of processive DNA synthesis [1] [8]. The absence of the 3'-OH group is the critical structural feature enabling chain termination, as it prevents nucleophilic attack on the incoming nucleotide [8].

Table 1: Key Structural Interactions Between ddATP and HIV-1 RT

RT DomainResidueInteraction with ddATP
FingersK65Hydrogen bonding with adenine ring
FingersR72Hydrogen bonding with adenine ring
PalmD110Coordination with Mg²⁺ ions
PalmD185Coordination with Mg²⁺ ions
PalmD186Coordination with Mg²⁺ ions

Intracellular Phosphorylation Pathways and Activation to ddATP

Didanosine requires sequential phosphorylation to its active triphosphate form (ddATP) for antiviral activity. This metabolic activation involves four enzymatic steps with distinct kinetics and regulatory mechanisms:

  • Initial phosphorylation: ddI is converted to dideoxyinosine monophosphate (ddIMP) by cytosolic 5'-nucleotidase (cN-II) or a purine-specific phosphotransferase. This rate-limiting step exhibits nonlinear kinetics, with Km values ranging from 50-100 μM in lymphocytes [2] [5].

  • Amination: ddIMP undergoes amination to dideoxyadenosine monophosphate (ddAMP) via adenylosuccinate synthetase and lyase. This enzymatic bypass avoids adenosine deaminase metabolism, increasing metabolic stability [4].

  • Diphosphorylation: Adenylate kinase converts ddAMP to dideoxyadenosine diphosphate (ddADP) with relatively high efficiency (Km ≈ 100 μM) [5].

  • Triphosphorylation: Nucleoside diphosphate kinase (NDPK) rapidly phosphorylates ddADP to ddATP. This final step has the fastest kinetics among the activation steps [4] [5].

The intracellular half-life of ddATP varies significantly by cell type: approximately 24-40 hours in peripheral blood mononuclear cells (PBMCs) compared to >150 hours in macrophages and lymphoid tissues [4] [5]. This differential persistence contributes to ddI's sustained antiviral activity despite plasma ddI clearance within 2.3 hours [5]. Pharmacodynamic studies reveal that hydroxyurea enhances ddATP/dATP ratios by 33% through inhibition of ribonucleotide reductase, thereby reducing endogenous dATP pools without affecting ddATP production [2].

Table 2: Kinetics of Didanosine Phosphorylation in Human Lymphocytes

Enzymatic StepEnzymeMetabolite FormedApproximate Km (μM)
Step 1Cytosolic 5'-nucleotidaseddIMP50-100
Step 2Adenylosuccinate synthetase/lyaseddAMPNot characterized
Step 3Adenylate kinaseddADP~100
Step 4Nucleoside diphosphate kinaseddATP<50

Competitive Inhibition Dynamics: Substrate Specificity and Chain Termination Efficacy

The antiviral efficacy of ddATP derives from its dual mechanisms as both competitive inhibitor and obligatory chain terminator of HIV-1 reverse transcriptase. Biochemical analyses reveal:

  • Competitive inhibition: ddATP competes with natural dATP for binding at the RT active site, with a Ki value of 0.05-0.1 μM compared to the Km for dATP (2.5-5 μM) [1] [7]. This 25-50-fold preferential binding enables effective inhibition despite lower intracellular concentrations compared to dATP.

  • Incorporation kinetics: Once bound, ddATP incorporates into growing DNA chains with catalytic efficiency (kcat/Km) approximately 30% that of dATP [1]. This incorporation efficiency varies based on template sequence context, with higher incorporation rates opposite thymidine residues.

  • Chain termination: Following incorporation, the absence of the 3'-hydroxyl group prevents phosphodiester bond formation with the incoming nucleotide. Termination efficiency is template-dependent, with studies showing 90-95% termination probability after incorporation [1] [8].

Stochastic biochemical modeling demonstrates synergistic inhibition when ddATP combines with other NRTI triphosphates. The combination of ddATP with azidothymidine triphosphate (AZT-TP) increases HIV-1 RT inhibition from 75% (either alone) to >90% at clinically relevant concentrations [7]. This synergy arises from simultaneous binding at distinct nucleotide-binding sites within the RT-DNA complex, creating multiple barriers to processive DNA synthesis.

Mitochondrial Toxicity Mechanisms: DNA Polymerase γ Inhibition and Metabolic Consequences

Didanosine exhibits mitochondrial toxicity through mechanism-based inhibition of mitochondrial DNA (mtDNA) replication. The primary molecular target is DNA polymerase γ (Pol γ), the sole DNA polymerase responsible for mtDNA replication [3] [6] [10].

  • Enzyme inhibition: ddATP competes with dATP at the Pol γ active site with an inhibition constant (Ki) of 0.2-0.5 μM. This inhibition follows a competitive kinetic pattern, similar to its mechanism against HIV-1 RT but with 5-10-fold lower potency [10].

  • Cell-specific toxicity: Mitochondrial toxicity varies significantly across cell types due to differences in phosphorylation capacity and mitochondrial abundance:

  • Pancreatic β-cells: High expression of adenylate kinase enables efficient ddATP accumulation, leading to mtDNA depletion >70% and impaired insulin secretion [6]
  • Skeletal muscle: Moderate ddATP accumulation causes 30-50% mtDNA depletion and lipid droplet accumulation due to impaired fatty acid oxidation [6]
  • Neurons: Preferential toxicity in axonal mitochondria contributes to peripheral neuropathy through impaired energy metabolism [10]

Table 3: Hierarchy of Pol γ Inhibition by NRTI Triphosphates

NRTI TriphosphateRelative Pol γ Inhibition PotencyPrimary Mitochondrial Toxicity Manifestations
ddATP (didanosine)High (3rd)Pancreatitis, peripheral neuropathy
ddCTP (zalcitabine)HighestPeripheral neuropathy
AZT-TP (zidovudine)ModerateMyopathy, hepatic steatosis
3TC-TP (lamivudine)LowMinimal toxicity

Mitochondrial dysfunction manifests through two primary metabolic pathways:

  • Energy metabolism impairment: mtDNA depletion reduces electron transport chain (ETC) complex expression, particularly complexes I and IV. This decreases oxidative phosphorylation capacity, increasing reliance on anaerobic glycolysis with consequent lactate accumulation [3] [6].
  • Lipid metabolism dysregulation: Impaired ETC function reduces NAD+ regeneration, decreasing β-oxidation efficiency. This leads to cytosolic triglyceride accumulation and increased free fatty acid production, contributing to hepatic steatosis and lipodystrophy [6] [10].

In vitro studies demonstrate that ddI exposure at therapeutic concentrations (1-10 μM) reduces cytochrome c oxidase (COX) activity by 35-60% and succinate dehydrogenase (SDH) activity by 25-45% in human myotubes after 10 days. This enzymatic impairment precedes measurable mtDNA depletion, suggesting direct enzyme inhibition may initiate toxicity before significant mtDNA depletion occurs [6].

Properties

CAS Number

121154-53-8

Product Name

didanosine

Molecular Formula

C9H16O2

Synonyms

6H-Purin-6-one, 1,9-dihydro-9-[tetrahydro-5-(hydroxymethyl)-2-furanyl]-, (2R-trans)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.